molecular formula C11H17N3O3 B1175248 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester CAS No. 152559-31-4

6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B1175248
CAS No.: 152559-31-4
M. Wt: 239.27
InChI Key:
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Description

6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a carboxylic acid ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including its role as an inhibitor of certain enzymes and receptors. Additionally, it has applications in the development of new materials and catalysts in the industrial sector .

Mechanism of Action

The mechanism of action of 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester stands out due to its unique structural features and potential applications. Similar compounds include other pyrazolopyridine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share some structural similarities but differ in their specific chemical properties and applications .

Properties

IUPAC Name

tert-butyl 3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(6-14)12-13-9(7)15/h4-6H2,1-3H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFVJWOGDRKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126366
Record name 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152559-31-4
Record name 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152559-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (5.0 g, 18.43 mmol) in ethanol (10 mL) was added hydrazine monohydrate (1.04 g, 20.27 mmol) via syringe. The resulting solution was heated to 80° C. and stirred overnight. A white precipitate formed after stirring overnight. The reaction was cooled to rt and solvent was decanted from the reaction mixture, the solids were dried under vacuum to provide the desired product (3.8 g, 86%). MS (ESI) mass calcd. C11H17N3O3, 239.2. m/z found, 240.2 [M+H]+. 1H NMR (500 MHz, MeOD) δ 4.40 (s, 2H), 3.67-3.54 (m, 2H), 2.40 (t, J=5.6 Hz, 2H), 1.48 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

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